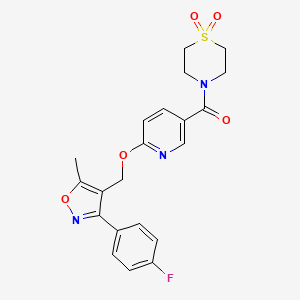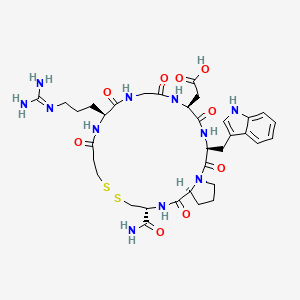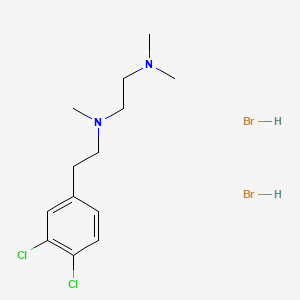
BD 1047 Dihydrobromid
Übersicht
Beschreibung
BD 1047 Dihydrobromid ist ein selektiver Antagonist des Sigma-1-Rezeptors. Diese Verbindung hat in Tiermodellen eine signifikante antipsychotische Aktivität gezeigt, was sie zu einem wertvollen Werkzeug in der Erforschung psychiatrischer Erkrankungen wie Schizophrenie macht . Der Sigma-1-Rezeptor ist an verschiedenen zellulären Prozessen beteiligt, darunter die Modulation von Ionenkanälen, die Regulation der Neurotransmitterfreisetzung und der Neuroprotektion .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet die Reaktion von 3,4-Dichlorphenethylamin mit N,N-Dimethyl-2-chlorethylaminhydrochlorid. Die Reaktion wird typischerweise in Gegenwart einer Base wie Natriumcarbonat in einem organischen Lösungsmittel wie Dichlormethan durchgeführt. Das resultierende Produkt wird dann mit Bromwasserstoffsäure behandelt, um this compound zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird typischerweise mittels Umkristallisation oder chromatographischer Verfahren gereinigt .
Wissenschaftliche Forschungsanwendungen
BD 1047 Dihydrobromid wird aufgrund seiner selektiven Antagonisierung des Sigma-1-Rezeptors in der wissenschaftlichen Forschung häufig eingesetzt. Zu seinen Anwendungen gehören:
Biologie: Wird in der Forschung zu zellulären Signalwegen und Neuroprotektion eingesetzt.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf den Sigma-1-Rezeptor abzielen.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es selektiv an den Sigma-1-Rezeptor bindet und so dessen Aktivität blockiert. Der Sigma-1-Rezeptor ist an der Regulation von Ionenkanälen, der Neurotransmitterfreisetzung und zellulären Stressreaktionen beteiligt. Durch die Antagonisierung dieses Rezeptors kann this compound diese Prozesse modulieren, was zu den beobachteten antipsychotischen und neuroprotektiven Wirkungen führt .
Wirkmechanismus
Target of Action
BD 1047 Dihydrobromide is a selective functional antagonist of the sigma-1 receptor . The sigma-1 receptor is involved in modulating the release of dopamine and plays a significant role in the regulation of cocaine behavior .
Mode of Action
BD 1047 Dihydrobromide interacts with its primary target, the sigma-1 receptor, by acting as a functional antagonist . It exhibits a similar binding profile to that of BD 1063 but with higher affinity (approximately 10-fold) at both sigma-1 and sigma-2 sites .
Biochemical Pathways
It is known that the sigma-1 receptor plays a crucial role in several neurological processes . By acting as an antagonist, BD 1047 Dihydrobromide can potentially influence these processes.
Pharmacokinetics
It is soluble in water and dmso, which may influence its bioavailability .
Result of Action
BD 1047 Dihydrobromide shows antipsychotic activity in animal models predictive of efficacy in schizophrenia . It has been used as an antagonist of the sigma-1 receptor in hepatocellular carcinoma cells . It also decreases the Apomorphine (APO)-induced climbing behavior at the dose of 10 mg/kg in mice .
Action Environment
It’s worth noting that the compound’s storage conditions (4°c, sealed storage, away from moisture ) may play a role in maintaining its stability and efficacy.
Biochemische Analyse
Biochemical Properties
BD 1047 Dihydrobromide interacts with sigma-1 receptors . It has >50-fold selectivity at sigma-1 over sigma-2 and also >100-fold selectivity over opiate, phencyclidine, muscarinic, dopamine, α1- & α2-adrenoceptor, 5-HT1, and 5-HT2 .
Cellular Effects
BD 1047 Dihydrobromide has been used as an antagonist of sigma-1 receptor in hepatocellular carcinoma cells . It shows centrally-mediated antianalgesic, antiaddictive and antidystonic effects in vivo .
Molecular Mechanism
BD 1047 Dihydrobromide exerts its effects at the molecular level by binding to sigma-1 receptors . It acts as a functional antagonist, reducing the activity of these receptors .
Dosage Effects in Animal Models
In animal models, BD 1047 Dihydrobromide (1-10 mg/kg; i.p.) decreases the Apomorphine (APO)-induced climbing behavior at the dose of 10 mg/kg in mice . It also counteracts the antidepressant-like effect induced by co-administration of pramipexole and sertraline .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BD 1047 dihydrobromide involves the reaction of 3,4-dichlorophenethylamine with N,N-dimethyl-2-chloroethylamine hydrochloride. The reaction is typically carried out in the presence of a base such as sodium carbonate in an organic solvent like dichloromethane. The resulting product is then treated with hydrobromic acid to yield BD 1047 dihydrobromide .
Industrial Production Methods
Industrial production of BD 1047 dihydrobromide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Arten von Reaktionen
BD 1047 Dihydrobromid unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Alkylhalogenide und Basen wie Natriumhydroxid oder Kaliumcarbonat.
Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden üblicherweise eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise führen Substitutionsreaktionen typischerweise zu Derivaten von this compound mit verschiedenen Alkyl- oder Arylgruppen .
Vergleich Mit ähnlichen Verbindungen
BD 1047 Dihydrobromid ist einzigartig in seiner hohen Selektivität für den Sigma-1-Rezeptor gegenüber anderen Rezeptorsubtypen. Zu ähnlichen Verbindungen gehören:
BD 1063: Ein weiterer Sigma-1-Rezeptor-Antagonist mit ähnlichem Bindungsprofil, aber geringerer Affinität.
PRE-084 Hydrochlorid: Ein Sigma-1-Rezeptor-Agonist, der in der Forschung verwendet wird, um die Funktion des Rezeptors zu untersuchen.
Ditolylguanidin: Ein nicht-selektiver Sigma-Rezeptor-Ligand.
This compound zeichnet sich durch seine hohe Selektivität und Potenz aus, was es zu einem wertvollen Werkzeug in der Sigma-1-Rezeptor-Forschung macht .
Eigenschaften
IUPAC Name |
N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20Cl2N2.2BrH/c1-16(2)8-9-17(3)7-6-11-4-5-12(14)13(15)10-11;;/h4-5,10H,6-9H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOALTFHGLDVJHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CCC1=CC(=C(C=C1)Cl)Cl.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Br2Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662758 | |
| Record name | N~1~-[2-(3,4-Dichlorophenyl)ethyl]-N~1~,N~2~,N~2~-trimethylethane-1,2-diamine--hydrogen bromide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138356-21-5 | |
| Record name | N~1~-[2-(3,4-Dichlorophenyl)ethyl]-N~1~,N~2~,N~2~-trimethylethane-1,2-diamine--hydrogen bromide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 138356-21-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does BD 1047 dihydrobromide interact with sigma receptors, and what are the downstream effects observed in the study?
A1: BD 1047 dihydrobromide acts as a sigma 1 (σ1) receptor antagonist []. In the study, pre-treatment with BD 1047 dihydrobromide effectively blocked the effects of the σ1 receptor agonist Afobazole on lymphatic vessel contractility. This suggests that BD 1047 dihydrobromide competitively binds to the σ1 receptor, preventing Afobazole from binding and exerting its effects on intracellular calcium levels and ultimately, lymphatic vessel contraction.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


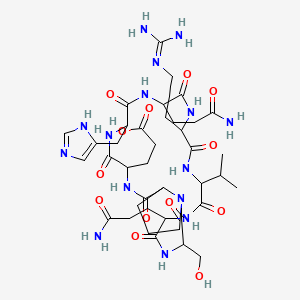
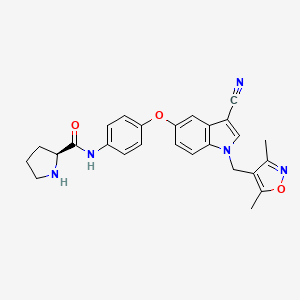
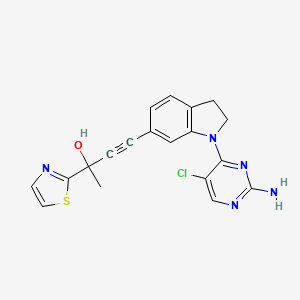

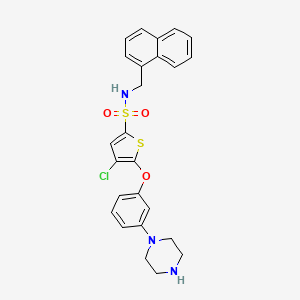
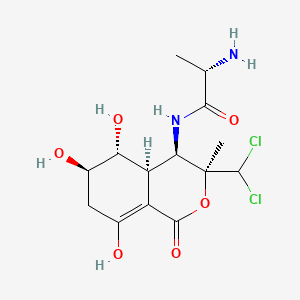

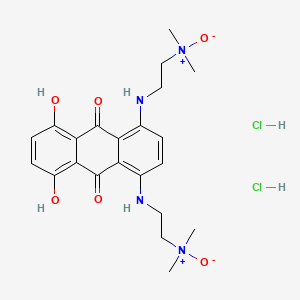
![(3R,5S,6S,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-17-((R)-5-hydroxypentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B605913.png)
![(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-17-[(2R)-4-hydroxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B605914.png)
